Pravastatin lactona

Descripción general

Descripción

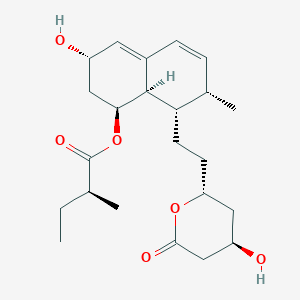

La lactona de pravastatina es un derivado de la pravastatina, un miembro de la clase de fármacos estatinas. Las estatinas se utilizan ampliamente para reducir los niveles de colesterol en la sangre y disminuir el riesgo de enfermedades cardiovasculares. La lactona de pravastatina se forma mediante la lactonización de la pravastatina, que implica la conversión de la forma de ácido hidroxílico de la pravastatina a su forma lactónica. Este compuesto es de gran interés debido a sus propiedades farmacológicas y su papel en el metabolismo y la estabilidad de la pravastatina.

Aplicaciones Científicas De Investigación

La lactona de pravastatina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de lactonización e hidrólisis.

Biología: Se investiga su papel en el metabolismo de la pravastatina y sus efectos en los procesos celulares.

Medicina: Se estudian su farmacocinética y farmacodinamia en el contexto de las terapias para reducir el colesterol.

Industria: Se utiliza en el desarrollo y control de calidad de las formulaciones de pravastatina.

Mecanismo De Acción

La lactona de pravastatina ejerce sus efectos inhibiendo la enzima 3-hidroxi-3-metilglutaril coenzima A reductasa. Esta enzima es crucial en la biosíntesis del colesterol. Al inhibir esta enzima, la lactona de pravastatina reduce la producción de mevalonato, un precursor del colesterol, lo que reduce los niveles de colesterol en la sangre. Los objetivos moleculares incluyen el sitio activo de la enzima, donde la lactona de pravastatina se une e impide la conversión de 3-hidroxi-3-metilglutaril coenzima A a mevalonato .

Compuestos Similares:

Simvastatina: Otra estatina que experimenta lactonización para formar lactona de simvastatina.

Lovastatina: Similar en estructura y función, también forma un derivado lactónico.

Atorvastatina: Una estatina con una estructura diferente pero con efectos similares para reducir el colesterol.

Singularidad: La lactona de pravastatina es única debido a su naturaleza hidrofílica, que la diferencia de otras estatinas como la simvastatina y la lovastatina, que son más lipofílicas. Esta propiedad afecta su absorción, distribución y excreción, lo que hace que la lactona de pravastatina sea menos probable que cause ciertos efectos secundarios asociados con las estatinas lipofílicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Pravastatin lactone interacts with various enzymes, proteins, and other biomolecules. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver .

Cellular Effects

Pravastatin lactone has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The neutral lactone and acid species of pravastatin are preferentially transported across the cell membrane and consequently preferentially metabolized and cleared .

Molecular Mechanism

Pravastatin lactone exerts its effects at the molecular level through various mechanisms. It inhibits endogenous cholesterol synthesis by competitive inhibition of HMG-CoA reductase . This inhibition leads to a decrease in cholesterol biosynthesis, mainly in the liver, where pravastatin lactone is selectively distributed .

Temporal Effects in Laboratory Settings

Over time, the effects of pravastatin lactone can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of pravastatin lactone vary with different dosages in animal models. For instance, in an animal model of cancer, pravastatin lactone increases the efficacy of bevacizumab when given in combination, further decreasing tumor growth and inhibiting angiogenesis and metastasis .

Metabolic Pathways

Pravastatin lactone is involved in various metabolic pathways. It is a part of the cholesterol biosynthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway .

Transport and Distribution

Pravastatin lactone is transported and distributed within cells and tissues in a specific manner. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .

Subcellular Localization

Pravastatin lactone is localized within specific compartments or organelles within the cell. It is predominantly found in the liver, where it is selectively distributed .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La lactona de pravastatina se puede sintetizar a partir de la pravastatina mediante una reacción de lactonización. Este proceso normalmente implica el uso de condiciones ácidas para promover la ciclación del grupo ácido hidroxílico en un anillo lactónico. La reacción se puede llevar a cabo utilizando varios ácidos, como el ácido clorhídrico o el ácido sulfúrico, bajo condiciones controladas de temperatura y pH.

Métodos de Producción Industrial: La producción industrial de lactona de pravastatina implica la fermentación de la compactina, seguida de la hidroxilación y la lactonización. El proceso de fermentación utiliza microorganismos como Streptomyces carbophilus para producir compactina, que luego se hidroxila para formar pravastatina. El paso final implica la lactonización de la pravastatina para producir lactona de pravastatina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La lactona de pravastatina experimenta varias reacciones químicas, que incluyen:

Oxidación: La lactona de pravastatina se puede oxidar para formar diferentes productos oxidativos.

Reducción: Las reacciones de reducción pueden convertir la lactona de pravastatina de nuevo a su forma de ácido hidroxílico.

Hidrólisis: La hidrólisis de la lactona de pravastatina puede ocurrir en condiciones básicas o ácidas, lo que lleva a la formación de pravastatina.

Lactonización y Delactonización: La interconversión entre la pravastatina y la lactona de pravastatina está influenciada por el pH del entorno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Hidrólisis: Condiciones ácidas o básicas, utilizando ácido clorhídrico o hidróxido de sodio, respectivamente.

Principales Productos Formados:

Oxidación: Varios derivados oxidativos de la lactona de pravastatina.

Reducción: Pravastatina.

Hidrólisis: Pravastatina.

Comparación Con Compuestos Similares

Simvastatin: Another statin that undergoes lactonization to form simvastatin lactone.

Lovastatin: Similar in structure and function, also forms a lactone derivative.

Atorvastatin: A statin with a different structure but similar cholesterol-lowering effects.

Uniqueness: Pravastatin lactone is unique due to its hydrophilic nature, which differentiates it from other statins like simvastatin and lovastatin that are more lipophilic. This property affects its absorption, distribution, and excretion, making pravastatin lactone less likely to cause certain side effects associated with lipophilic statins .

Propiedades

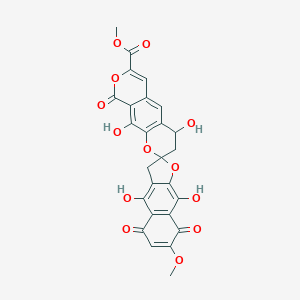

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235286 | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-22-5 | |

| Record name | Pravastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)